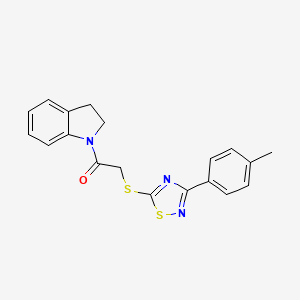
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of cyclobutane carboxamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of compounds with similar structures, highlighting the importance of accurate identification and differentiation among isomers and derivatives. For example, the synthesis and analytical characterization of research chemicals, including detailed analyses using chromatographic, spectroscopic, and mass spectrometric techniques, shed light on the complexity of synthesizing and identifying novel compounds accurately (McLaughlin et al., 2016).
Pharmacological Activity Studies
The pharmacological activities of compounds structurally related to N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide remain largely unexplored, with studies indicating the need for further research to understand their potential effects. The presence of specific structural motifs, such as pyrazole rings, in related compounds suggests a potential for bioactivity that warrants further investigation (Franz et al., 2017).
Analytical and Structural Elucidation
The accurate structural elucidation of compounds using techniques such as NMR and mass spectrometry is crucial for advancing scientific understanding and ensuring the safe use of new chemical entities. Studies on similar compounds emphasize the importance of comprehensive analytical characterization to confirm molecular structures, which is essential for further research and application development (Girreser et al., 2016).
Novel Kinase Inhibitors
Research into similar compounds has led to the discovery of novel kinase inhibitors with potential therapeutic applications. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating the potential of structurally related compounds for targeted therapy in oncology (Schroeder et al., 2009).
Antimicrobial and Antifungal Studies
The synthesis and evaluation of compounds with similar structures for antimicrobial and antifungal activities highlight the potential for developing new therapeutic agents. Studies have shown that certain derivatives possess significant in vitro antimicrobial potency, suggesting that further exploration of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclobutanecarboxamide and related compounds could lead to the discovery of new antimicrobial drugs (Desai et al., 2013).
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-6-1-3-12(9-14)10-15(21-8-7-19-17(21)23)11-20-16(22)13-4-2-5-13/h1,3,6,9,13,15H,2,4-5,7-8,10-11H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAXUMKEGOYQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)
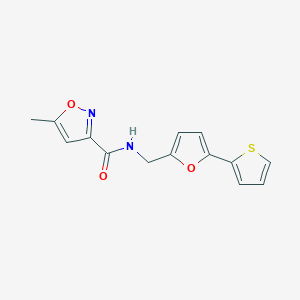
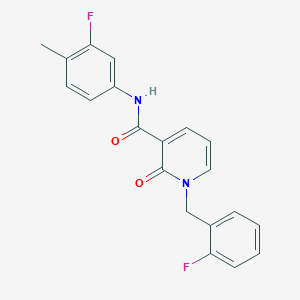
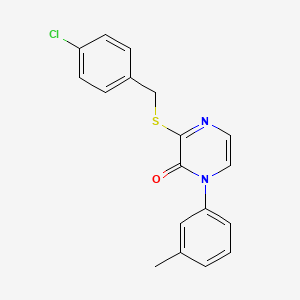
![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)
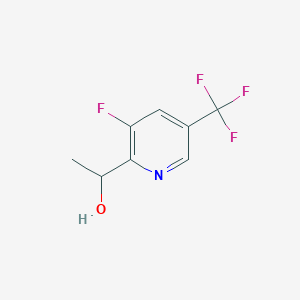
![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

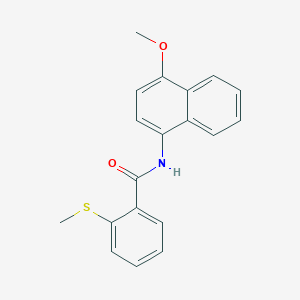
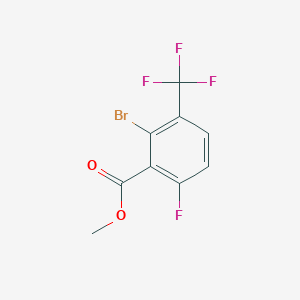
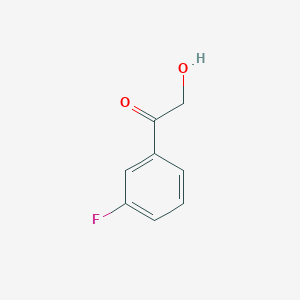
![N-Cyclopentyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2699214.png)
